molecular formula C21H20N4O4S B3304559 N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 921835-89-4

N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No. B3304559
CAS RN: 921835-89-4
M. Wt: 424.5 g/mol
InChI Key: SILMDBPLEFXNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole derivatives are associated with a broad spectrum of biological properties, including anticonvulsant, antimicrobial, antituberculous, bacteriostatic activities, antiviral, antimalarial, anticancer, hypertension, inflammation, schizophrenia, HIV infections, hypnotics and more recently for the treatment of pain . Many currently notable drugs contain piperazine ring and amide moiety as part of their molecular structure .


Synthesis Analysis

New 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antimicrobial and anticholinesterase activities . The yield was 74–78%, m.p. 146–148°C .


Molecular Structure Analysis

The IR (KBr) (cm −1) values are: 3319 (amide N-H), 3031 (aromatic C-H), 2927 (aliphatic C-H), 1674 (amide C=O), 1589–1307 (C=C and C=N), 1232–978 (C-O and C-N) .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.

Analgesic and Anti-inflammatory Properties

Thiazole compounds have been reported to possess analgesic and anti-inflammatory properties . This suggests potential applications in the development of pain relief and anti-inflammatory drugs.

Antimicrobial and Antifungal Applications

Thiazole derivatives have shown promising antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents, potentially offering a solution to the growing problem of microbial resistance.

Antiviral Properties

Thiazole compounds have also been found to exhibit antiviral properties . This suggests potential applications in the development of antiviral drugs, which are crucial in the fight against various viral diseases.

Diuretic Activity

Thiazole derivatives have been reported to possess diuretic activity . This suggests potential applications in the treatment of conditions like hypertension and edema where diuretics are commonly used.

Anticonvulsant and Neuroprotective Properties

Thiazole compounds have shown anticonvulsant and neuroprotective properties . This suggests potential applications in the treatment of neurological disorders such as epilepsy.

Antitumor or Cytotoxic Drug Molecules

Thiazole compounds have been found to act as antitumor or cytotoxic drug molecules . This suggests potential applications in cancer treatment.

Antimicrobial and Antiproliferative Agents

The compound “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide”, which is structurally similar to the compound , has been synthesized and studied for its antimicrobial and antiproliferative activities . This suggests that “N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide” could also have similar applications.

Mechanism of Action

properties

IUPAC Name

N-[4-[2-(4-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-13(26)22-15-5-7-16(8-6-15)23-19(27)11-17-12-30-21(24-17)25-20(28)14-3-9-18(29-2)10-4-14/h3-10,12H,11H2,1-2H3,(H,22,26)(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILMDBPLEFXNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.